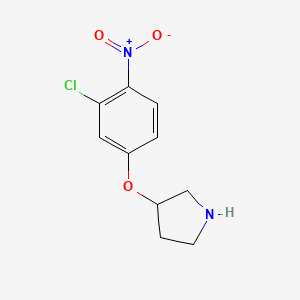![molecular formula C16H13BrClNO3 B13537308 [4-(4-Bromophenyl)-4-oxobutyl] 2-chloropyridine-3-carboxylate CAS No. 556014-90-5](/img/structure/B13537308.png)
[4-(4-Bromophenyl)-4-oxobutyl] 2-chloropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-Bromophenyl)-4-oxobutyl] 2-chloropyridine-3-carboxylate is a complex organic compound that features both aromatic and heterocyclic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Bromophenyl)-4-oxobutyl] 2-chloropyridine-3-carboxylate typically involves a multi-step process. One common route includes the following steps:
Formation of the 4-(4-Bromophenyl)-4-oxobutyl intermediate: This can be achieved through a Friedel-Crafts acylation reaction where 4-bromobenzoyl chloride reacts with butyric acid in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling with 2-chloropyridine-3-carboxylic acid: The intermediate is then coupled with 2-chloropyridine-3-carboxylic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
[4-(4-Bromophenyl)-4-oxobutyl] 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the butyl chain can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Reduction: The primary product would be the corresponding alcohol.
Oxidation: Products could include carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(4-Bromophenyl)-4-oxobutyl] 2-chloropyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In industry, the compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of [4-(4-Bromophenyl)-4-oxobutyl] 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl and chloropyridine moieties allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- [4-(4-Bromophenyl)-4-oxobutyl] 2-hydroxypyridine-3-carboxylate
- [4-(4-Bromophenyl)-4-oxobutyl] 2-methylpyridine-3-carboxylate
- [4-(4-Bromophenyl)-4-oxobutyl] 2-aminopyridine-3-carboxylate
Uniqueness
Compared to similar compounds, [4-(4-Bromophenyl)-4-oxobutyl] 2-chloropyridine-3-carboxylate is unique due to the presence of both bromophenyl and chloropyridine moieties. This combination enhances its reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
556014-90-5 |
|---|---|
Fórmula molecular |
C16H13BrClNO3 |
Peso molecular |
382.63 g/mol |
Nombre IUPAC |
[4-(4-bromophenyl)-4-oxobutyl] 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C16H13BrClNO3/c17-12-7-5-11(6-8-12)14(20)4-2-10-22-16(21)13-3-1-9-19-15(13)18/h1,3,5-9H,2,4,10H2 |
Clave InChI |
HOKVAHYSBQTBQX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)Cl)C(=O)OCCCC(=O)C2=CC=C(C=C2)Br |
Solubilidad |
6.6 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



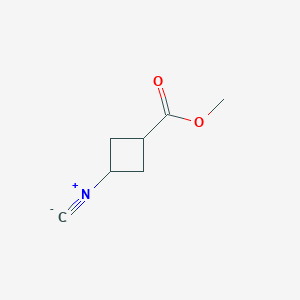
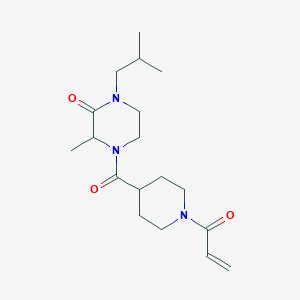
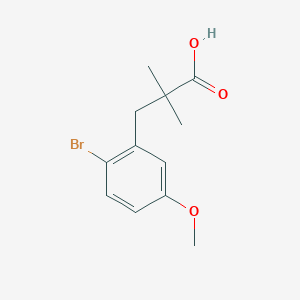
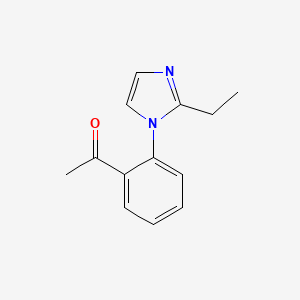

![2-[(1R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl]propanoic acid](/img/structure/B13537267.png)

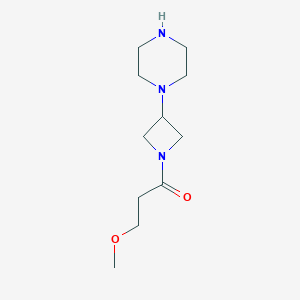
![2-[5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13537279.png)
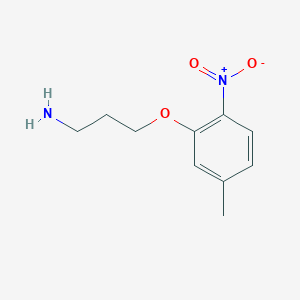

![1-{3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanaminedihydrochloride](/img/structure/B13537311.png)
